molecular formula C18H18N6O B286700 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B286700
M. Wt: 334.4 g/mol
InChI Key: YCETVBGVEUTEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile, also known as A-674563, is a selective inhibitor of Akt1/2/3 kinases. Akt kinases are known to play a crucial role in cell survival and proliferation, making them attractive targets for cancer therapy. A-674563 has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile selectively inhibits Akt1/2/3 kinases, which are involved in cell survival and proliferation pathways. Akt kinases are known to be overexpressed in many types of cancer, making them attractive targets for cancer therapy. Inhibition of Akt kinases by this compound leads to the inhibition of downstream signaling pathways, resulting in apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins such as Bcl-2. It also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. This compound has been shown to have minimal toxicity in normal cells and tissues.

Advantages and Limitations for Lab Experiments

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has several advantages as a research tool, including its selectivity for Akt kinases and its ability to enhance the efficacy of other anticancer agents. However, its efficacy may be limited by the development of resistance in cancer cells. In addition, further studies are needed to determine its safety and efficacy in clinical trials.

Future Directions

Future research on 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile could focus on several areas, including the development of more potent and selective Akt inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anticancer agents. In addition, further studies are needed to determine the optimal dosing and scheduling of this compound in clinical trials.

Synthesis Methods

The synthesis of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile involves several steps, including the reaction of 3,5-dimethylphenol with ethyl 2-chloroacetate to form ethyl 3,5-dimethylphenylacetate. This is followed by the reaction of ethyl 3,5-dimethylphenylacetate with 6-bromo-4-chloropyrimidine to form ethyl 1-(6-bromo-4-chloropyrimidin-2-yl)-3,5-dimethylphenylacetate. The final step involves the reaction of ethyl 1-(6-bromo-4-chloropyrimidin-2-yl)-3,5-dimethylphenylacetate with 4-cyanopyrazole to form this compound.

Scientific Research Applications

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical models of cancer, including breast, prostate, and lung cancer. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. This compound has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.

Properties

Molecular Formula

C18H18N6O

Molecular Weight

334.4 g/mol

IUPAC Name

5-amino-1-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]-3-ethylpyrazole-4-carbonitrile

InChI

InChI=1S/C18H18N6O/c1-4-15-14(9-19)18(20)24(23-15)16-8-17(22-10-21-16)25-13-6-11(2)5-12(3)7-13/h5-8,10H,4,20H2,1-3H3

InChI Key

YCETVBGVEUTEQS-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=CC(=CC(=C3)C)C

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=CC(=CC(=C3)C)C

Origin of Product

United States

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